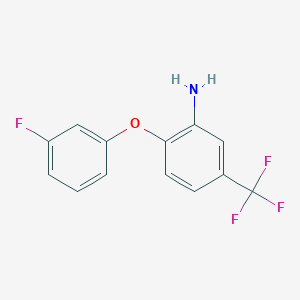

2-(3-Fluorophenoxy)-5-(trifluoromethyl)aniline

Description

2-(3-Fluorophenoxy)-5-(trifluoromethyl)aniline is a fluorinated aromatic amine with a trifluoromethyl group at position 5 and a 3-fluorophenoxy substituent at position 2 of the aniline ring. This compound is of interest in medicinal chemistry and materials science due to its unique electronic properties imparted by the fluorine and trifluoromethyl groups.

Properties

IUPAC Name |

2-(3-fluorophenoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4NO/c14-9-2-1-3-10(7-9)19-12-5-4-8(6-11(12)18)13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIAHMFOWDGCQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501226886 | |

| Record name | 2-(3-Fluorophenoxy)-5-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937596-46-8 | |

| Record name | 2-(3-Fluorophenoxy)-5-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937596-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Fluorophenoxy)-5-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenoxy)-5-(trifluoromethyl)aniline typically involves the following steps:

Nucleophilic Aromatic Substitution: The reaction between 3-fluorophenol and 2,5-dichloronitrobenzene in the presence of a base such as potassium carbonate to form 2-(3-fluorophenoxy)-5-nitrochlorobenzene.

Reduction: The nitro group in 2-(3-fluorophenoxy)-5-nitrochlorobenzene is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere, yielding 2-(3-fluorophenoxy)-5-chloroaniline.

Substitution: The chlorine atom in 2-(3-fluorophenoxy)-5-chloroaniline is substituted with a trifluoromethyl group using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, as seen in its synthesis.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been explored for its potential as a pharmaceutical agent, particularly due to the presence of the trifluoromethyl group, which is known to enhance metabolic stability and bioactivity. Research indicates that compounds containing trifluoromethyl groups often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. For instance, studies on related compounds have shown that modifications to the aniline structure can lead to significant increases in activity against various biological targets, including cancer cells and pathogens like Plasmodium falciparum, the causative agent of malaria .

Case Study: Antimalarial Activity

A notable case study involved the synthesis of derivatives from the Medicines for Malaria Venture Malaria Box Project, where structural modifications led to promising multi-stage activity against different strains of P. falciparum. The incorporation of fluorinated groups was critical in optimizing the efficacy and selectivity of these compounds .

Materials Science

Synthesis of Advanced Materials

2-(3-Fluorophenoxy)-5-(trifluoromethyl)aniline serves as an important intermediate in the synthesis of advanced materials, particularly in the development of polymers and coatings. Its unique chemical properties allow it to be utilized in creating materials with enhanced thermal stability and chemical resistance.

Applications in Coatings

Fluorinated compounds are widely used in coatings due to their hydrophobic nature. The incorporation of this compound into polymer matrices has been shown to improve surface properties, making them more resistant to environmental degradation . This application is particularly beneficial in industries where durability and longevity are paramount.

Agricultural Chemistry

Pesticide Development

The compound is also being investigated for its potential use in agricultural applications, specifically as a precursor for developing novel pesticides. The fluorine atoms can enhance the lipophilicity of pesticide molecules, potentially improving their efficacy and absorption by target organisms.

Case Study: Insecticidal Properties

Research has indicated that structurally similar phenoxy compounds exhibit insecticidal properties. The modification of these structures with trifluoromethyl groups could lead to improved activity against agricultural pests, thereby contributing to more effective pest management strategies .

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Antimalarial agents | Enhanced bioactivity and metabolic stability |

| Materials Science | Advanced coatings | Improved durability and chemical resistance |

| Agricultural Chemistry | Pesticide development | Increased efficacy against pests |

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The fluorine atoms can form strong hydrogen bonds with target molecules, enhancing binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline

- CAS : 728907-96-8

- Molecular Formula: C₁₄H₁₂NO₂F₃

- Molecular Weight : 283.24 g/mol

- Solubility: Slightly soluble in chloroform and methanol .

- The methoxy variant may exhibit reduced lipophilicity compared to the fluoro analog, impacting membrane permeability in biological systems.

2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline

- CAS : 62966-74-9

- Molecular Formula: C₁₄H₁₂NO₂F₃

- Molecular Weight : 283.24 g/mol

- Comparison : The para-methoxy substituent creates steric and electronic differences compared to the meta-fluoro substituent. This positional change may affect interactions with biological targets, such as enzymes or receptors .

2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline

- CAS : 565166-66-7

- Molecular Formula: C₁₅H₁₄F₃NO₂

- Molecular Weight : 297.28 g/mol

- Comparison : The ethoxy group increases molecular weight and lipophilicity compared to methoxy analogs. This could enhance solubility in organic solvents but may reduce aqueous solubility, influencing formulation strategies .

Substituent Variations on the Aniline Ring

2-Fluoro-5-(trifluoromethyl)aniline

- CAS : 535-52-4

- Molecular Formula : C₇H₅F₄N

- Molecular Weight : 179.11 g/mol

- Comparison: Lacking the phenoxy group, this compound exhibits simpler electronic properties.

3-(Trifluoromethyl)aniline

- CAS : 98-16-8

- Molecular Formula : C₇H₆F₃N

- Molecular Weight : 161.12 g/mol

- Comparison : The meta-trifluoromethyl substitution reduces basicity compared to para-substituted analogs. Studies show that ortho- and para-trifluoromethyl anilines often exhibit superior biological activity due to optimized steric and electronic profiles .

Ether Chain Modifications

2-(2-Phenylethoxy)-5-(trifluoromethyl)aniline

- Molecular Formula: C₁₅H₁₄F₃NO

- Molecular Weight : 281.27 g/mol

- However, the aromatic ring may contribute to π-π stacking in materials science applications .

2-(2-Ethoxyethoxy)-5-(trifluoromethyl)aniline

- CAS : 946727-90-8

- Molecular Formula: C₁₁H₁₄F₃NO₂

- Molecular Weight : 249.23 g/mol

- Comparison : The ethoxyethoxy chain enhances flexibility and hydrophilicity, which could improve solubility in polar solvents. This modification is advantageous in pharmaceutical formulations requiring aqueous compatibility .

Electronic Effects

- Electron-Withdrawing Groups: The trifluoromethyl group at position 5 stabilizes the aniline's electron-deficient ring, enhancing reactivity in metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) .

- Substituent Position : Ortho-substituted trifluoromethyl anilines (e.g., 2-(trifluoromethyl)aniline) demonstrate higher biological activity than meta-substituted analogs, likely due to reduced basicity and optimized steric interactions .

Solubility and Lipophilicity

- Fluorine vs. Alkoxy Groups : Fluorine increases lipophilicity (logP ~2.3–2.5), whereas methoxy/ethoxy groups reduce it. This impacts drug bioavailability; fluorinated analogs may better penetrate cell membranes .

Biological Activity

2-(3-Fluorophenoxy)-5-(trifluoromethyl)aniline is an organic compound notable for its trifluoromethyl group and fluorophenoxy moiety. This compound's unique structural features contribute to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group enhances the compound's electronic properties, which may influence its interactions with biological targets such as enzymes and receptors .

Binding Affinity Studies

Research indicates that this compound exhibits promising binding affinities with various biological targets. However, specific studies detailing its mechanism of action remain limited. Interaction studies suggest that the compound may inhibit certain enzymes or modulate receptor activities, although detailed mechanisms are yet to be elucidated .

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics and activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(3-Chlorophenoxy)-5-(trifluoromethyl)aniline | Chlorine substituent instead of fluorine | Different electronic properties |

| 4-(Trifluoromethyl)aniline | Lacks phenoxy group | Simpler structure; used in various syntheses |

| 2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline | Different position of fluorine | Varying biological activity |

This comparison highlights how slight modifications can lead to significant changes in chemical behavior and biological activity, underscoring the uniqueness of this compound.

Case Studies and Research Findings

Recent studies have focused on compounds containing trifluoromethyl groups due to their enhanced biological activities. For instance, research has shown that the incorporation of a trifluoromethyl group in other analogs significantly increased their potency against various biological targets .

- Antiparasitic Activity : In related studies on compounds with similar structures, the presence of a trifluoromethyl group was linked to improved efficacy against parasites, suggesting that this compound may also exhibit such properties if further investigated .

- Antimicrobial Properties : Compounds with phenoxy substitutions have been shown to possess antimicrobial properties, with some exhibiting minimum inhibitory concentration (MIC) values as low as 1 µg/mL against bacterial strains . This suggests potential for this compound in antimicrobial applications.

Q & A

Basic: What are the common synthetic routes for preparing 2-(3-fluorophenoxy)-5-(trifluoromethyl)aniline, and what are the critical reaction parameters?

Answer:

The synthesis of trifluoromethyl-substituted aniline derivatives typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example:

- Step 1 : Introduction of the trifluoromethyl group via halogen exchange (e.g., using CF3Cu reagents) on a halogenated aniline precursor .

- Step 2 : Formation of the phenoxy linkage through SNAr, requiring a deprotonating agent (e.g., K2CO3) and polar aprotic solvents (DMF or DMSO) at 80–120°C .

- Critical parameters : Reaction temperature, choice of base (to avoid hydrolysis of trifluoromethyl groups), and anhydrous conditions to prevent side reactions.

Advanced: How can catalytic systems be optimized to enhance regioselectivity in the synthesis of polyfluorinated aniline derivatives?

Answer:

Regioselectivity in polyfluorinated systems is influenced by:

- Catalyst design : Palladium catalysts (e.g., Pd(PPh3)4) with electron-rich ligands improve coupling efficiency in aryl-ether bond formation .

- Substrate activation : Electron-withdrawing groups (e.g., trifluoromethyl) direct substitution to meta/para positions. Computational modeling (DFT) can predict reactive sites .

- Solvent effects : Low-polarity solvents (toluene) favor SNAr, while DMF enhances metal-mediated steps.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : 19F NMR identifies fluorine environments (δ –60 ppm for CF3, –110 ppm for aromatic F) . 1H NMR distinguishes NH2 protons (δ 4.5–5.5 ppm, broad).

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ = 290.08) .

- IR : Stretching frequencies for NH2 (~3400 cm⁻¹) and C-F (1100–1200 cm⁻¹) .

Advanced: How can structural ambiguities in fluorinated anilines be resolved using crystallography or advanced NMR methods?

Answer:

- X-ray crystallography : Resolves positional isomers (e.g., phenoxy vs. trifluoromethyl orientation) .

- 2D NMR : NOESY or HMBC correlations map spatial proximity between F and NH2 groups.

- Dynamic NMR : Detects rotational barriers in hindered aryl-ether bonds at low temperatures .

Basic: What are the recommended protocols for handling and storing this compound?

Answer:

- Storage : Under inert gas (Ar/N2) at –20°C to prevent oxidation of NH2 .

- Handling : Use nitrile gloves and fume hoods; the compound may release HF upon decomposition .

- Safety : Refer to SDS for toxicity data; LC50 (fish) >100 mg/L indicates moderate ecotoxicity .

Advanced: How can researchers assess the biological activity of this compound in drug discovery?

Answer:

- In vitro assays : Screen against kinase targets (e.g., EGFR) due to structural similarity to kinase inhibitors .

- Metabolic stability : Use liver microsomes to evaluate CYP450-mediated degradation.

- SAR studies : Modify the phenoxy group to enhance binding affinity; e.g., replacing F with OCF3 improves lipophilicity .

Basic: What are the common impurities in this compound, and how are they quantified?

Answer:

- Impurities : Unreacted 3-fluorophenol (HPLC retention time ~3.2 min) or dehalogenated byproducts .

- Quantification : Reverse-phase HPLC with UV detection (λ = 254 nm); calibration curves for impurity standards .

Advanced: How can computational chemistry guide the design of derivatives with improved pharmacokinetic properties?

Answer:

- ADMET prediction : Tools like SwissADME calculate logP (target ~3.5) and solubility.

- Docking simulations : Identify binding poses in target proteins (e.g., COX-2) to optimize substituent positions .

- MetaDynamics : Simulate degradation pathways to predict metabolic hotspots (e.g., NH2 oxidation) .

Basic: What are the stability challenges of this compound under varying pH conditions?

Answer:

- Acidic conditions (pH <3) : Protonation of NH2 leads to hydrolysis of the phenoxy group.

- Basic conditions (pH >9) : Degradation via SNAr at elevated temperatures .

- Stabilizers : Buffers (phosphate, pH 6–7) or antioxidants (BHT) mitigate decomposition .

Advanced: How can researchers address contradictions in reported bioactivity data for fluorinated anilines?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.